3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808552
InChI: InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC
Molecular Formula: C15H21BClNO3
Molecular Weight: 309.6 g/mol

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13808552

Molecular Formula: C15H21BClNO3

Molecular Weight: 309.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C15H21BClNO3
Molecular Weight 309.6 g/mol
IUPAC Name 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C15H21BClNO3/c1-6-18-13(19)10-7-11(9-12(17)8-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
Standard InChI Key YQNVDIUBCXMILY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(=O)NCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular structure is defined by its IUPAC name: 3-chloro-N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₅H₂₁BClNO₃VulcanChem
Molecular Weight309.6 g/molVulcanChem
InChIInChI=1S/C15H21BClNO3/c1-6-18-13(19)...VulcanChem
InChI KeyYQNVDIUBCXMILY-UHFFFAOYSA-NVulcanChem
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)...VulcanChem

The dioxaborolan group enhances stability and solubility in organic solvents, making the compound suitable for Suzuki-Miyaura couplings. The chloro and ethylamide substituents influence electronic effects, directing subsequent functionalization reactions.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via boronation of a halogenated benzamide precursor. A plausible route involves:

  • Chlorobenzamide Formation: Reacting 3-chlorobenzoyl chloride with ethylamine to yield 3-chloro-N-ethylbenzamide .

  • Borylation: Introducing the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

This two-step process ensures high regioselectivity at the 5-position, as evidenced by the canonical SMILES string.

Optimization Challenges

  • Catalyst Selection: Palladium catalysts (e.g., Pd(dppf)Cl₂) are preferred for their efficiency in borylation.

  • Purification: Column chromatography or recrystallization achieves the reported 97% purity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in Suzuki reactions, forming carbon-carbon bonds with aryl halides. For example:
Ar-X+C₁₅H₂₁BClNO₃Pd catalystAr-C₆H₃ClCONHEt+Byproducts\text{Ar-X} + \text{C₁₅H₂₁BClNO₃} \xrightarrow{\text{Pd catalyst}} \text{Ar-C₆H₃ClCONHEt} + \text{Byproducts}
This reactivity is critical for constructing biaryl structures in drug candidates.

Pharmaceutical Intermediates

The compound’s chloro and amide groups make it a precursor for:

  • Kinase Inhibitors: Chlorobenzamides are common in kinase-targeted therapies.

  • Anticancer Agents: Boronic acids exhibit proteasome inhibitory activity, as seen in bortezomib analogs.

SupplierPurityPackaging
BLD Pharmatech97%1g, 5g, 10g
Angene International97%Custom

Pricing data is proprietary, but bulk quantities (≥10g) typically cost $200–$500/g.

Future Directions and Research Gaps

Unexplored Reactivity

  • Photocatalytic Applications: Boronic esters in C–H activation under visible light.

  • Bioconjugation: Leveraging the amide group for protein labeling.

Toxicological Profiling

No in vivo studies are reported. Standard assays (e.g., Ames test, acute toxicity) are needed to assess safety.

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